molecular formula C11H19BrN4 B13888820 5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine

5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine

Cat. No.: B13888820
M. Wt: 287.20 g/mol
InChI Key: AWWANCRUGKMJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine is a chemical compound that features a pyridine ring substituted with bromine and diethylaminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with diethylaminoethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylaminoethylamine in dichloromethane at low temperatures.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target . The diethylaminoethyl group enhances its solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H19BrN4

Molecular Weight

287.20 g/mol

IUPAC Name

5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine

InChI

InChI=1S/C11H19BrN4/c1-3-16(4-2)6-5-15-11-9(12)7-14-8-10(11)13/h7-8H,3-6,13H2,1-2H3,(H,14,15)

InChI Key

AWWANCRUGKMJNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C=NC=C1N)Br

Origin of Product

United States

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